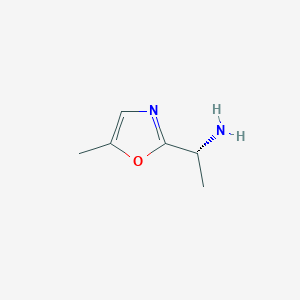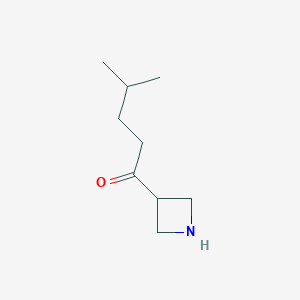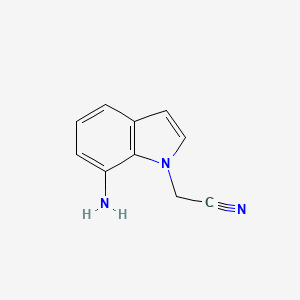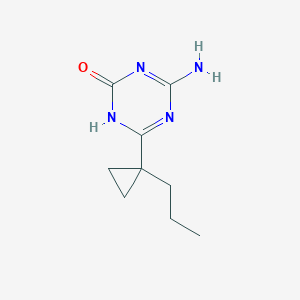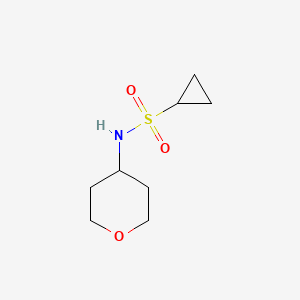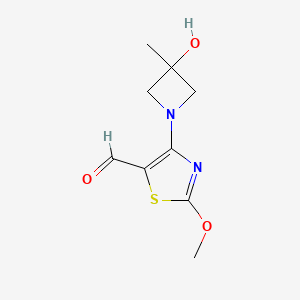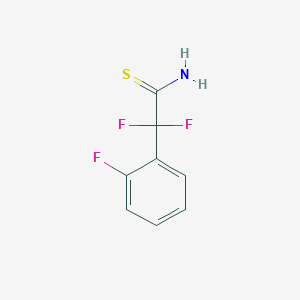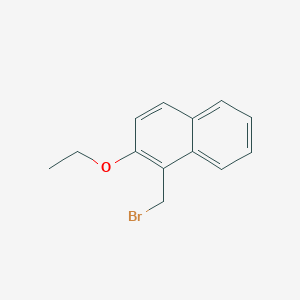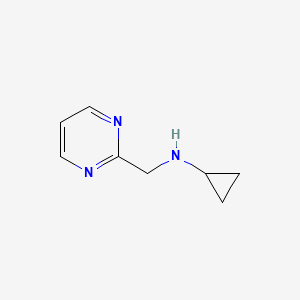
5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxine ring system with a prop-2-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a Mannich reaction, where a benzodioxine precursor is reacted with prop-2-en-1-ylamine in the presence of a chiral catalyst such as pseudoephedrine. This reaction is carried out in an aqueous medium, leading to the formation of the desired product with high yields and optical purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzodioxines.
Aplicaciones Científicas De Investigación
5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The compound is known to interfere with action potential conduction, which may contribute to its biological activities . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT): This compound has a similar structure with an allyl group and is known for its psychotropic effects.
2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide: This compound is used in the synthesis of coordination complexes with various biological activities.
Uniqueness
5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific benzodioxine ring system and prop-2-en-1-yl substituent, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
5-prop-2-enyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H12O2/c1-2-4-9-5-3-6-10-11(9)13-8-7-12-10/h2-3,5-6H,1,4,7-8H2 |
Clave InChI |
DNUYRRMFNLTYIY-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C2C(=CC=C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


